molecular formula C5H10ClN B13907395 (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13907395
M. Wt: 119.59 g/mol
InChI Key: GVKIWNRVZPBLKT-UYXJWNHNSA-N
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Description

(1R,5S)-2-Azabicyclo[310]hexane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction, often catalyzed by photoredox catalysts and blue LED irradiation . This method allows for the formation of the bicyclic structure with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1

InChI Key

GVKIWNRVZPBLKT-UYXJWNHNSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1C2.Cl

Canonical SMILES

C1CNC2C1C2.Cl

Origin of Product

United States

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